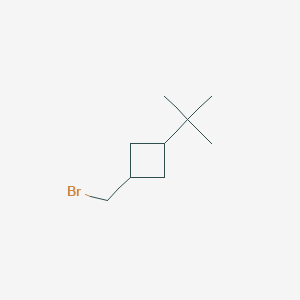![molecular formula C28H39NO3 B3010999 1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one CAS No. 887198-32-5](/img/structure/B3010999.png)
1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry . The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
Adamantane is an organic compound with formula C10H16. It is both rigid and virtually stress-free . The 1,3-oxazolidin-2-one ring is a cyclic carbamate skeleton quite rare in natural product chemistry but very popular in medicinal chemistry .Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Triazolylidenes : This compound has been used in the synthesis of 1,2,4-triazol-5-ylidenes, which are significant in organic chemistry. Researchers synthesized new triazolylidenes, demonstrating their interactions with acetonitrile and elements like sulfur and selenium (Korotkikh et al., 2003).
Interaction with Alcohols and Chalcogens : The compound is utilized in studying weak hydrogen bonds and π-π stacking interactions, particularly in oxazolidinecarbohydrazides (Nogueira et al., 2015).
Chemistry of Cyclic Aminooxycarbenes : It plays a role in generating aminooxycarbenes and their reactions with phenols and isocyanates, contributing to the understanding of nucleophilic carbene chemistry (Couture & Warkentin, 1997).
Medicinal Chemistry and Biological Activity
Antibacterial and Antifungal Activity : The compound has been studied for its potential in synthesizing derivatives with antimicrobial and antifungal properties. This includes exploring its combination with adamantane and 1,2,4-triazole (Odyntsova, 2017).
Potential Antimicrobial Agents : It's also used in synthesizing 2-aminoadamantane derivatives, showing promise as antimicrobial agents (Eisa, Tantawy, & El-kerdawy, 1990).
Material Science and Chemistry
Hydrogen Bond Analysis : The compound aids in understanding the coexistence of the carbene⋯H-D hydrogen bond and other secondary interactions, which is significant in the study of molecular interactions (Jabłoński, 2022).
Catalysis and Reaction Mechanisms : It has been employed in studying catalytic reactions, such as in the decarboxylation of adamantane-oxazolidine-2-one, revealing insights into chiral amine and heterocycle synthesis (Hrdina, Larrosa, & Logemann, 2017).
Nucleophilicity in Chemical Reactions : Its role in studying the nucleophilicity of carbenes, particularly in alkene additions, is notable for understanding reactive intermediates in organic chemistry (Moss, Wang, & Krogh-Jespersen, 2014).
Uranyl Complexes and Luminescence : The compound has been used in the study of uranyl and uranyl-3d block cation complexes, contributing to knowledge in inorganic chemistry and luminescent materials (Thuéry, Rivière, & Harrowfield, 2015).
Coordination Polymers and Structural Design : Its application extends to designing structures of coordination polymers, illustrating its role in supramolecular chemistry (Senchyk et al., 2012).
Hybrid Molybdenum Trioxide Catalysts : The compound has been used in synthesizing a MoVI oxide organic hybrid, showcasing its utility in developing reaction-induced self-separating catalysts (Lysenko et al., 2019).
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing, both for scientific and practical purposes, new materials based on natural and synthetic nanodiamonds .
Propriétés
IUPAC Name |
(2Z)-2-[3-(adamantane-1-carbonyl)-4,4-dimethyl-1,3-oxazolidin-2-ylidene]-1-(1-adamantyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO3/c1-26(2)16-32-24(9-23(30)27-10-17-3-18(11-27)5-19(4-17)12-27)29(26)25(31)28-13-20-6-21(14-28)8-22(7-20)15-28/h9,17-22H,3-8,10-16H2,1-2H3/b24-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFNYFOYQULCAM-OPVMPGTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=CC(=O)C23CC4CC(C2)CC(C4)C3)N1C(=O)C56CC7CC(C5)CC(C7)C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CO/C(=C\C(=O)C23CC4CC(C2)CC(C4)C3)/N1C(=O)C56CC7CC(C5)CC(C7)C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

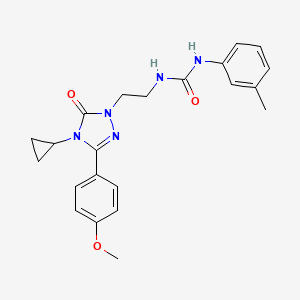

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)

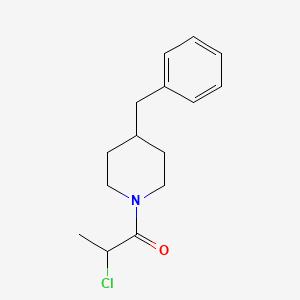
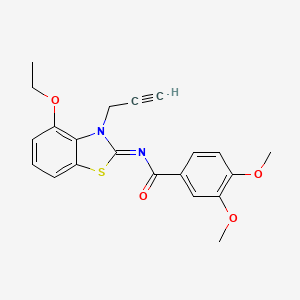
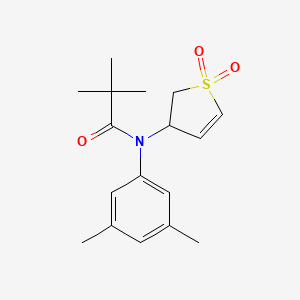
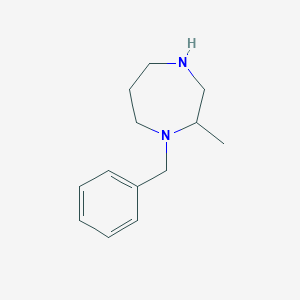
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)
![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)
